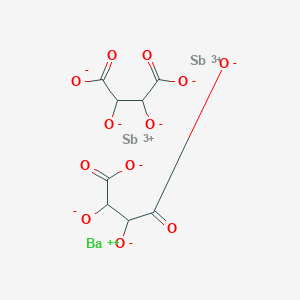
antimony(3+);barium(2+);2,3-dioxidobutanedioate
Descripción general
Descripción
antimony(3+);barium(2+);2,3-dioxidobutanedioate is a complex chemical compound with the molecular formula C16H16BaO24Sb2. This compound is known for its unique properties and potential applications in various scientific fields. It is composed of antimony, barium, and 2,3-dioxidobutanedioate ions in a specific stoichiometric ratio.
Métodos De Preparación
The synthesis of antimony(3+);barium(2+);2,3-dioxidobutanedioate typically involves the reaction of antimony trioxide with barium hydroxide and 2,3-dioxidobutanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
antimony(3+);barium(2+);2,3-dioxidobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
antimony(3+);barium(2+);2,3-dioxidobutanedioate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of antimony(3+);barium(2+);2,3-dioxidobutanedioate involves its interaction with molecular targets and pathways within a given system. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction, biological system, or industrial process.
Comparación Con Compuestos Similares
antimony(3+);barium(2+);2,3-dioxidobutanedioate can be compared with similar compounds such as:
Antimony(3+) barium 2,3-dioxidobutanedioate(111): This compound has a different stoichiometric ratio and may exhibit different properties and applications.
Antimony(3+) calcium 2,3-dioxidobutanedioate(212):
Antimony(3+) barium 2,3-dioxidobutanedioate(222): A different stoichiometric ratio that may result in distinct properties and applications.
This compound is unique due to its specific composition and the resulting properties, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
antimony(3+);barium(2+);2,3-dioxidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.Ba.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2H,(H,7,8)(H,9,10);;;/q2*-2;+2;2*+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWJHDPQVVUFD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BaO12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925588 | |
| Record name | Antimony(3+) barium 2,3-dioxidobutanedioate (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12655-04-8 | |
| Record name | Antimonate(2-), bis[μ-[[(2R,3R)-2,3-di(hydroxy-κO)butanedioato(4-)-κO1,κO4]]di-, barium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12655-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimonate(2-), bis[.mu.-[[(2R,3R)-2,3-di(hydroxy-.kappa.O)butanedioato(4-)-.kappa.O1,.kappa.O4]]di-, barium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony(3+) barium 2,3-dioxidobutanedioate (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony barium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


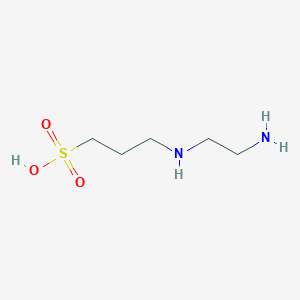
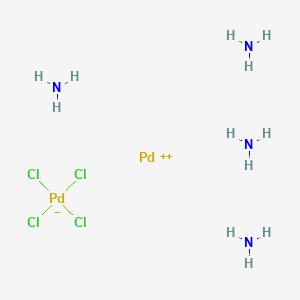
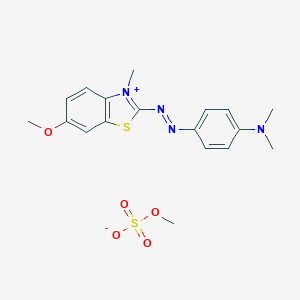
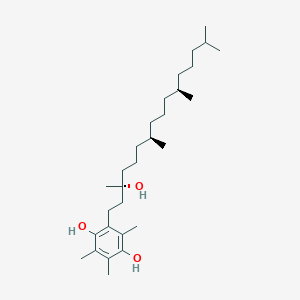


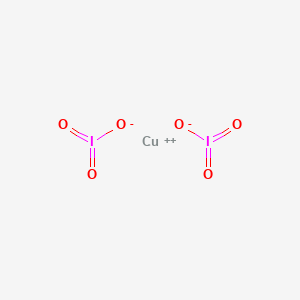
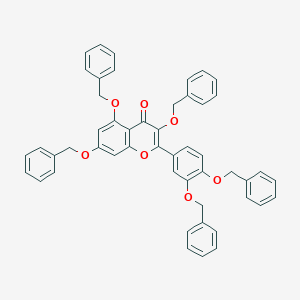

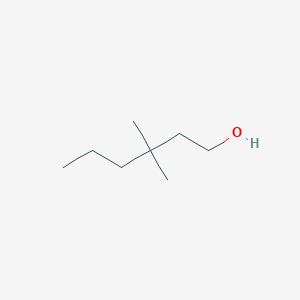
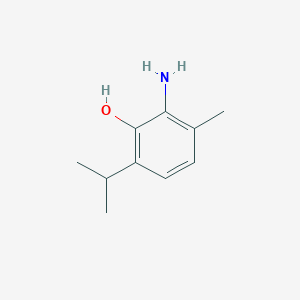
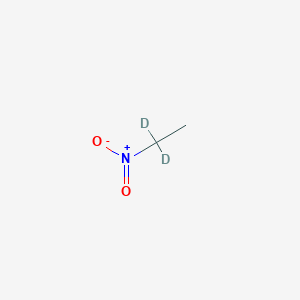
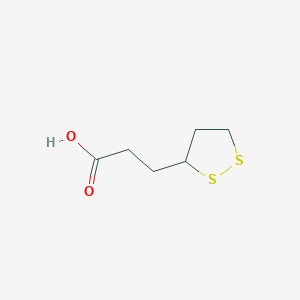
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
